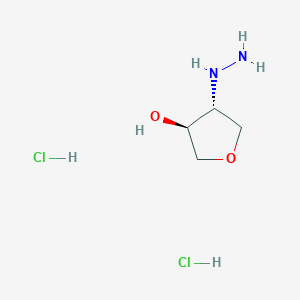
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amine group, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have various chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, thiophene derivatives, which share a similar sulfur-containing ring structure, can be synthesized through Gewald reactions .Molecular Structure Analysis
The compound’s structure includes a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . It also contains an amide group attached to a benzene ring, which could potentially participate in hydrogen bonding and π-π stacking interactions.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the amine group could participate in nucleophilic substitution reactions, and the carbonyl group in the amide could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The formation of 1,2,4-thiadiazoles, to which the compound is closely related, has been investigated through condensation reactions involving thiobenzamides. Forlani et al. (2000) elucidated the mechanism of thiadiazoles formation via the condensation of thiobenzamides and N-substituted thioureas, highlighting the role of spectroscopic properties and X-ray diffraction in determining structure Forlani et al., 2000.
Chemical Reactions and Mechanisms
Research by Forlani and Boga (2002) on the kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas provided insights into the production of 1,2,4-thiadiazole derivatives, emphasizing the influence of dimethyl sulfoxide, halide ions, and an acidic catalyst on reaction rates Forlani & Boga, 2002.
Potential Applications
The compound's structure suggests its utility in synthesizing novel materials or acting as a precursor for pharmacologically active agents. While this specific compound's applications are not directly documented, related research on thiadiazoles and benzamides demonstrates their significance in medicinal chemistry, including the development of antitumor agents and the study of their mechanisms Palmer et al., 1996.
Photodynamic Therapy
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds, including thiadiazole derivatives, for photodynamic therapy, indicating the potential use of similar compounds in cancer treatment through Type II photosensitizers Pişkin et al., 2020.
Material Science Applications
Research into the synthesis and characterization of novel aromatic polyimides involving thiadiazole derivatives reveals the compound's relevance in creating high-performance materials with applications in electronics and aerospace due to their thermal stability and solubility properties Butt et al., 2005.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-11-9-10-15(4)16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXHMXDTZYRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)
![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)



![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)
